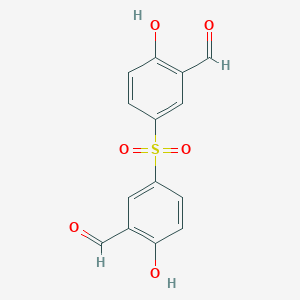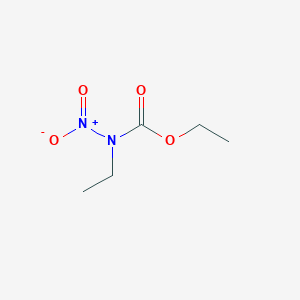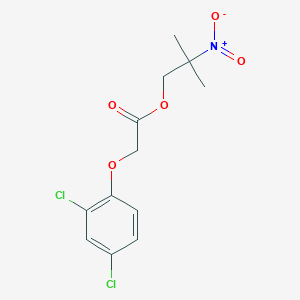
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C12H13Cl2NO5. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a dichlorophenoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methyl-2-nitropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxyacetates, and other functionalized compounds.
Scientific Research Applications
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound is known to act as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The nitro group and dichlorophenoxy moiety play crucial roles in its biological activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use and similar mode of action.
Uniqueness
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate stands out due to its unique combination of a nitro group and a dichlorophenoxyacetate moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted applications in agriculture and research, making it a valuable compound in various fields .
Properties
CAS No. |
6319-36-4 |
|---|---|
Molecular Formula |
C12H13Cl2NO5 |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
(2-methyl-2-nitropropyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl2NO5/c1-12(2,15(17)18)7-20-11(16)6-19-10-4-3-8(13)5-9(10)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
NTYBHPLIXLPXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


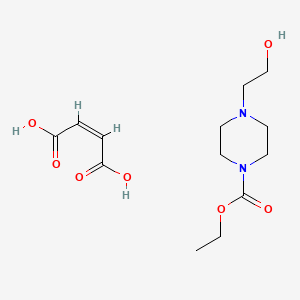
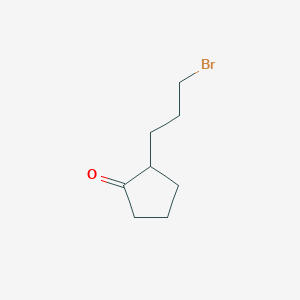
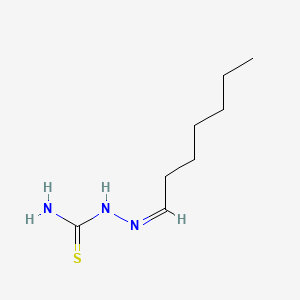
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
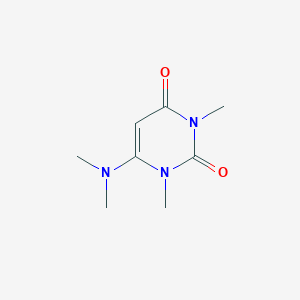
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

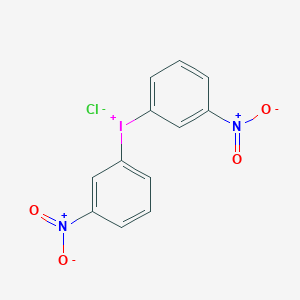
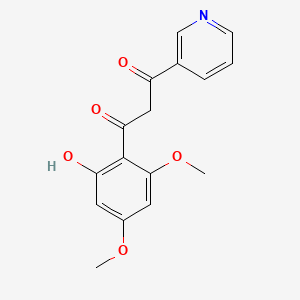

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
